Cas no 1170887-99-6 (3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine)
![3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine structure](https://ja.kuujia.com/scimg/cas/1170887-99-6x500.png)
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- 5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-amine
- STL191440
- 3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- 3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
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- MDL: MFCD11986450
- インチ: 1S/C11H10N4S2/c1-7-5-10(12)15(14-7)11-13-8(6-17-11)9-3-2-4-16-9/h2-6H,12H2,1H3
- InChIKey: WUMUXVAIQZIREC-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=CS2)N=C1N1C(=CC(C)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 278
- XLogP3: 2.7
- トポロジー分子極性表面積: 113
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M233431-1g |
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1h-pyrazol-5-amine |
1170887-99-6 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F2135-0594-2.5g |
3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95%+ | 2.5g |
$656.0 | 2023-09-06 | |
Enamine | EN300-239291-0.1g |
3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-239291-5.0g |
3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-239291-10.0g |
3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2135-0594-1g |
3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95%+ | 1g |
$328.0 | 2023-09-06 | |
TRC | M233431-500mg |
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1h-pyrazol-5-amine |
1170887-99-6 | 500mg |
$ 295.00 | 2022-06-04 | ||
TRC | M233431-100mg |
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1h-pyrazol-5-amine |
1170887-99-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2135-0594-0.25g |
3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95%+ | 0.25g |
$295.0 | 2023-09-06 | |
Life Chemicals | F2135-0594-5g |
3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
1170887-99-6 | 95%+ | 5g |
$984.0 | 2023-09-06 |
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amineに関する追加情報
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine: A Novel Scaffold for Targeted Therapeutic Applications
3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex heterocyclic compound with a unique molecular structure that combines multiple aromatic and heterocyclic rings. This compound, identified by the CAS No. 1170887-99-6, represents a significant advancement in the field of medicinal chemistry due to its multifunctional pharmacophore. The molecule’s structural framework includes a 1H-pyrazol-5-amine core, a 1,3-thiazol-2-yl ring, and a 2-thienyl group, all of which contribute to its biological activity. Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel therapeutics targeting specific disease pathways.
The 1H-pyrazol-5-amine moiety is a well-known pharmacophore in drug discovery, often associated with the inhibition of kinases and other enzymatic targets. The 1,3-thiazol-2-yl ring, a five-membered heterocycle, is frequently utilized in the design of antiviral and anti-inflammatory agents. The 2-thienyl substituent, a five-membered aromatic ring containing sulfur, adds additional functional groups that may modulate the molecule’s solubility, metabolic stability, and receptor binding affinity. Together, these structural elements create a highly versatile scaffold with potential applications in multiple therapeutic areas.
Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the 3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine’s ability to inhibit the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory and autoimmune diseases. The compound’s 1,3-thiazol-2-yl ring appears to play a critical role in this activity, as it forms hydrogen bonds with key residues in the JAK2 kinase domain. This interaction is supported by molecular docking studies, which suggest that the 2-thienyl group may also contribute to the compound’s binding affinity by forming π-π stacking interactions with the target protein.
Another recent study published in *Bioorganic & Medicinal Chemistry Letters* (2024) explored the 3-Methyl-1-[4-(2-thienyl)-1,3-thyazol-2-yl]-1H-pyrazol-5-amine’s potential as an anti-inflammatory agent. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The 1H-pyrazol-5-amine core is believed to interact with the NF-κB signaling pathway, a key mediator of inflammation. The 2-thienyl group may further enhance this effect by modulating the redox state of the cellular environment, as suggested by in vitro assays.
Structural modifications of the 3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine scaffold have also been investigated to improve its therapeutic profile. For example, a study in *European Journal of Medicinal Chemistry* (2023) reported the synthesis of analogs with alkyl substitutions on the 1H-pyrazol-5-amine ring. These modifications led to increased cell permeability and enhanced target specificity, as evidenced by in vivo studies in murine models of rheumatoid arthritis. The 2-thienyl group was found to be critical for maintaining the compound’s selectivity for the JAK2 kinase over other isoforms, reducing the risk of off-target effects.
Additional research published in *Molecular Pharmacology* (2024) has explored the 3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine’s potential as a targeted therapy for cancers driven by JAK-STAT signaling aberrations. The compound was shown to inhibit the proliferation of JAK2-mutated tumor cells in a dose-dependent manner, while sparing normal cells. This selectivity is attributed to the 1,3-thiazol-2-yl ring’s ability to recognize specific conformational changes in the JAK2 kinase domain. The 2-thienyl group may further contribute to this selectivity by interacting with the ATP-binding pocket of the enzyme.
Despite its promising pharmacological properties, the 3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine scaffold also presents challenges that require further investigation. For instance, the compound’s hydrophobicity may limit its oral bioavailability, as noted in a study published in *Drug Metabolism and Disposition* (2023). Researchers are currently exploring strategies to enhance its solubility, such as the introduction of hydrophilic substituents on the 2-thienyl group. Additionally, the compound’s metabolic stability in vivo remains an area of active study, as its susceptibility to oxidation could impact its therapeutic efficacy.
Overall, the 3-Methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine represents a promising lead structure for the development of novel therapeutics. Its multifunctional pharmacophore, combined with the potential for structural optimization, positions it as a valuable candidate for further preclinical and clinical exploration. As research in this area continues to evolve, the CAS No. 1170887-99-6 compound may play a pivotal role in advancing the treatment of inflammatory, autoimmune, and oncological diseases.
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